

# Lead-206 vs. Strontium Isotopes: A Comparative Guide for Provenance Studies

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## Compound of Interest

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For researchers, scientists, and drug development professionals, establishing the geographic origin, or provenance, of materials is a critical step in a wide range of applications, from archaeological investigations and geological sourcing to ensuring the integrity of raw materials in supply chains. Isotopic analysis is a powerful tool for this purpose, with **Lead-206** ( $^{206}\text{Pb}$ ) and strontium (Sr) isotopes ( $^{87}\text{Sr}/^{86}\text{Sr}$ ) being two of the most established methods. This guide provides an objective comparison of these two systems, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

## Fundamental Principles: Two Different Clocks

The utility of both lead and strontium isotopes in provenance studies stems from predictable variations in their isotopic ratios based on geology. However, the mechanisms driving these variations are fundamentally different.

### Lead-206 ( $^{206}\text{Pb}$ ): A Product of Radioactive Decay

Lead has four stable isotopes:  $^{204}\text{Pb}$ ,  $^{206}\text{Pb}$ ,  $^{207}\text{Pb}$ , and  $^{208}\text{Pb}$ . Three of these ( $^{206}\text{Pb}$ ,  $^{207}\text{Pb}$ , and  $^{208}\text{Pb}$ ) are the stable end-products of the radioactive decay of uranium ( $^{238}\text{U}$  and  $^{235}\text{U}$ ) and thorium ( $^{232}\text{Th}$ ), respectively.[1][2][3] The  $^{206}\text{Pb}$  isotope, specifically, is the final product of the  $^{238}\text{U}$  decay chain. The isotopic composition of lead in a given material is therefore a function of the age of the rock and its original uranium-to-lead ratio.[4] This signature is "locked in" during geological events like ore formation and does not change during metallurgical processes like

smelting.[3] This makes lead isotopes an excellent tracer for the geological origin of metals, minerals, and materials like dust and environmental contaminants.[3]

### Strontium Isotopes ( $^{87}\text{Sr}/^{86}\text{Sr}$ ): A Reflection of Bedrock Geology

The ratio of two stable strontium isotopes,  $^{87}\text{Sr}$  and  $^{86}\text{Sr}$ , is the workhorse of strontium provenance studies.[5] The amount of  $^{87}\text{Sr}$  in a rock or soil increases over geological time due to the radioactive decay of Rubidium-87 ( $^{87}\text{Rb}$ ).[6] Therefore, older rocks and those with a higher initial Rb/Sr ratio will have a more "radiogenic" or higher  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio.[6]

Crucially, this geological signature is passed into the biosphere. As rocks weather, strontium is released into soil and water.[7] Plants absorb this strontium, and it moves up the food chain into animals and humans, substituting for calcium in skeletal tissues like bone and tooth enamel.[8] Because there is no significant isotopic fractionation of strontium in this process, the  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio in an organism's tissues directly reflects the geology of the location where it lived and consumed food and water.[8] This makes strontium isotopes exceptionally powerful for studying migration, mobility, and the origin of biological materials.[5][9][10]

## Quantitative Comparison of Isotopic Systems

The choice between **Lead-206** and strontium isotopes depends heavily on the research question, sample type, and the geological context of the study area. The following table summarizes key quantitative and qualitative differences to guide this decision.

Feature	Lead Isotopes (e.g., $^{206}\text{Pb}/^{204}\text{Pb}$ )	Strontium Isotopes ( $^{87}\text{Sr}/^{86}\text{Sr}$ )
Primary Application	Provenance of metals, ores, pigments, glasses, glazes, dust, and environmental pollutants.[3]	Provenance and migration of biological organisms (humans, animals) using bone and tooth enamel; sourcing of water, wood, and foodstuffs.[5][9]
Basis of Variation	Radiogenic ingrowth from U/Th decay within a specific mineral or ore body. Reflects age and U/Th ratio of the source rock. [4]	Reflects the average age and Rb/Sr ratio of the broader geological terrain (bedrock) that contributes to the local biosphere.[6][7]
Typical Sample Material	Metals (lead, copper, silver), minerals, sediments, bone, tooth enamel, atmospheric particulates.[3]	Tooth enamel, bone, shells, otoliths, plant material, water, soil leachates.[11]
Typical Sample Size	50-100 mg for artifacts; can be lower for solutions depending on concentration.	~10-15 mg of tooth enamel powder.[5][12]
Instrumentation	Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS); Thermal Ionization Mass Spectrometry (TIMS).[13][14]	Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS); Thermal Ionization Mass Spectrometry (TIMS).[11]
Typical Precision (MC-ICP-MS)	$^{207}\text{Pb}/^{206}\text{Pb}$ : $\pm 0.05\%$ to $\pm 0.1\%$ ; $^{208}\text{Pb}/^{206}\text{Pb}$ : $\pm 0.1\%$ . [13] Expanded uncertainty for ratios like $^{206}\text{Pb}/^{204}\text{Pb}$ can be $\sim 0.1\%$ . [15]	External precision typically below 30 ppm (0.003%). [16] Results often reported with a 95% confidence interval. [11]
Key Limitation	Overlap of isotopic signatures between different ore-forming regions can make unique attribution difficult. [17] Modern environmental samples can be	Diagenesis (post-mortem alteration) can contaminate bone samples; tooth enamel is more resistant. [11] Regions with homogenous geology may

	compromised by industrial lead pollution.	not have sufficient variation for high-resolution provenancing.
Combined Use	Often used in conjunction with Sr isotopes for more robust human mobility studies, helping to differentiate between geologically distinct regions. <a href="#">[18]</a> <a href="#">[19]</a>	Frequently combined with other isotopic systems like oxygen ( $\delta^{18}\text{O}$ ) for paleoclimate information or lead (Pb) for enhanced geographical discrimination. <a href="#">[5]</a> <a href="#">[18]</a>

## Experimental Protocols

Accurate and precise isotopic data are contingent on rigorous laboratory procedures designed to isolate the element of interest and prevent contamination. Below are detailed, generalized protocols for the analysis of lead and strontium isotopes from common sample materials.

### Protocol 1: Strontium Isotope ( $^{87}\text{Sr}/^{86}\text{Sr}$ ) Analysis of Tooth Enamel

This protocol is designed for the extraction and purification of strontium from tooth enamel for analysis by MC-ICP-MS or TIMS.

- Sample Selection and Mechanical Cleaning:
  - Select a tooth appropriate for the research question (e.g., first molar for childhood residence).
  - Mechanically clean the exterior of the tooth using a dental pick and a brush to remove any adhering sediment.
  - Place the tooth in a beaker with ultrapure water and sonicate for 15-20 minutes to dislodge any remaining particulates. Dry the tooth in a clean environment.
- Enamel Powder Extraction:
  - Using a Dremel tool with a clean, diamond-tipped or carbide drill bit, abrade the outer surface of the enamel to remove potential surface contaminants.

- With a new, clean drill bit, carefully drill the cleaned enamel layer to produce a fine powder. Collect approximately 10-15 mg of powder on clean weighing paper.[\[12\]](#)
- Transfer the powder to a pre-cleaned 1.5 mL microcentrifuge tube.
- Pre-treatment and Removal of Carbonates:
  - Add 1 mL of 0.1 M acetic acid to the enamel powder. Allow the reaction to proceed for 4 hours to dissolve the more soluble, and potentially diagenetic, carbonate fraction.[\[12\]](#)
  - Centrifuge the tube (e.g., 5 min at 5000 rpm) and carefully pipette off and discard the supernatant.[\[12\]](#)
  - Rinse the remaining enamel powder three to four times by adding ultrapure water, vortexing, centrifuging, and discarding the supernatant.
  - Freeze-dry the cleaned enamel sample until completely dry.
- Dissolution:
  - Dissolve the cleaned enamel powder (~5-10 mg) in an appropriate volume of 3N nitric acid ( $\text{HNO}_3$ ) within a clean PFA vial.
- Strontium Separation (Ion Exchange Chromatography):
  - Prepare a chromatography column with a Sr-specific extraction resin (e.g., Eichrom Sr Resin).
  - Condition the column by passing 3N  $\text{HNO}_3$  through it.
  - Load the dissolved sample solution onto the column.
  - Wash the column with 3N  $\text{HNO}_3$  to elute matrix elements (like calcium) while the strontium is retained by the resin.
  - Elute the purified strontium from the column using ultrapure water. Collect the Sr fraction in a clean PFA vial.

- Mass Spectrometry (MC-ICP-MS):
  - Evaporate the purified Sr solution to dryness and redissolve it in a small volume of dilute (e.g., 2%)  $\text{HNO}_3$  for introduction into the mass spectrometer.
  - Analyze the  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio using an MC-ICP-MS. Data quality is monitored by repeatedly analyzing a certified reference material (e.g., NIST SRM 987).[\[11\]](#)
  - Mass fractionation is corrected by normalizing to a constant  $^{86}\text{Sr}/^{88}\text{Sr}$  ratio of 0.1194.

## Protocol 2: Lead Isotope (e.g., $^{206}\text{Pb}/^{204}\text{Pb}$ ) Analysis of Archaeological Metal

This protocol provides a general workflow for preparing a metal artifact for lead isotope analysis by MC-ICP-MS.

- Sample Acquisition:
  - Identify an inconspicuous area of the artifact for sampling.
  - Using a clean, carbide drill bit, remove the outer corrosion/patina layer to expose fresh, unweathered metal.
  - Drill a small amount of metal (typically 50-100 mg, but can be less) from the cleaned area. Collect the filings on clean weighing paper.
- Sample Dissolution:
  - Accurately weigh the metal sample and place it in a clean PFA beaker.
  - Add a mixture of concentrated, high-purity acids (e.g., nitric acid,  $\text{HNO}_3$ , and hydrochloric acid,  $\text{HCl}$ ) to dissolve the sample. Gentle heating on a hotplate may be required to facilitate complete dissolution. The exact acid mixture will depend on the metal's composition (e.g., bronze vs. silver).
- Lead Separation (Ion Exchange Chromatography):

- Note: For samples with high lead concentrations, this step may sometimes be omitted for MC-ICP-MS analysis, but separation generally yields higher quality data by removing matrix interferences.
- Evaporate the dissolved sample solution to dryness and redissolve it in a specific molarity of an acid like HBr or HCl suitable for the chosen chromatography resin.
- Use an anion exchange resin to separate lead from other elements in the sample matrix.
- Load the sample onto a pre-conditioned column.
- Wash the column with the same acid to elute matrix elements.
- Elute the purified lead using a different concentration of acid or ultrapure water. Collect the Pb fraction in a clean PFA vial.
- Mass Spectrometry (MC-ICP-MS):
  - Evaporate the purified Pb solution and redissolve it in dilute (e.g., 2%) HNO<sub>3</sub>.
  - For mass bias correction, the sample is often doped with a thallium (Tl) standard (e.g., NIST SRM 997).[15]
  - Introduce the solution into the MC-ICP-MS and measure the lead isotope ratios (<sup>208</sup>Pb/<sup>204</sup>Pb, <sup>207</sup>Pb/<sup>204</sup>Pb, <sup>206</sup>Pb/<sup>204</sup>Pb).
  - The instrument's performance and data accuracy are monitored by analyzing a known lead isotope standard (e.g., NIST SRM 981) throughout the analytical session.[14]

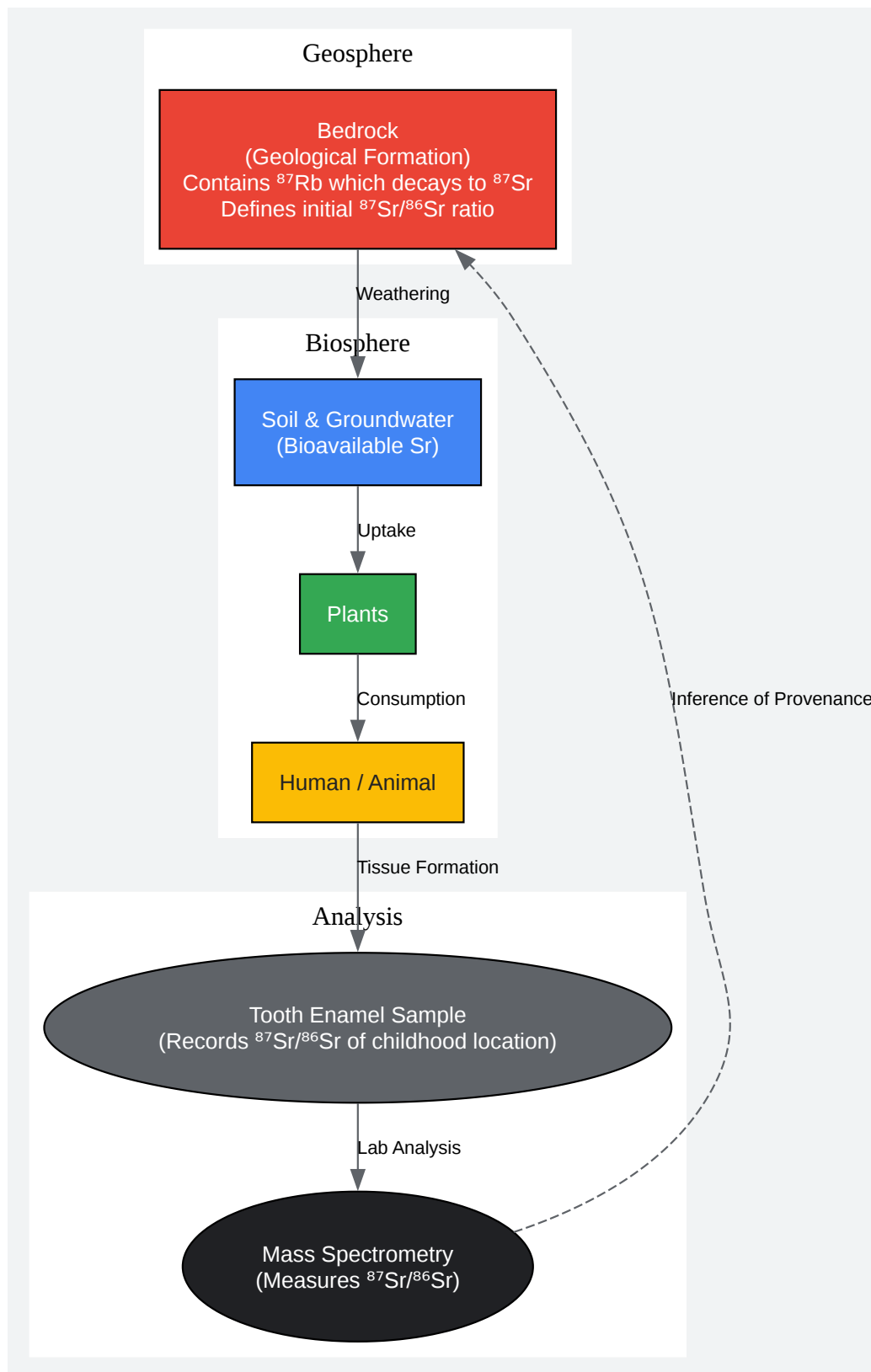
## Mandatory Visualizations

To better illustrate the underlying principles and workflows, the following diagrams have been generated using the DOT language.



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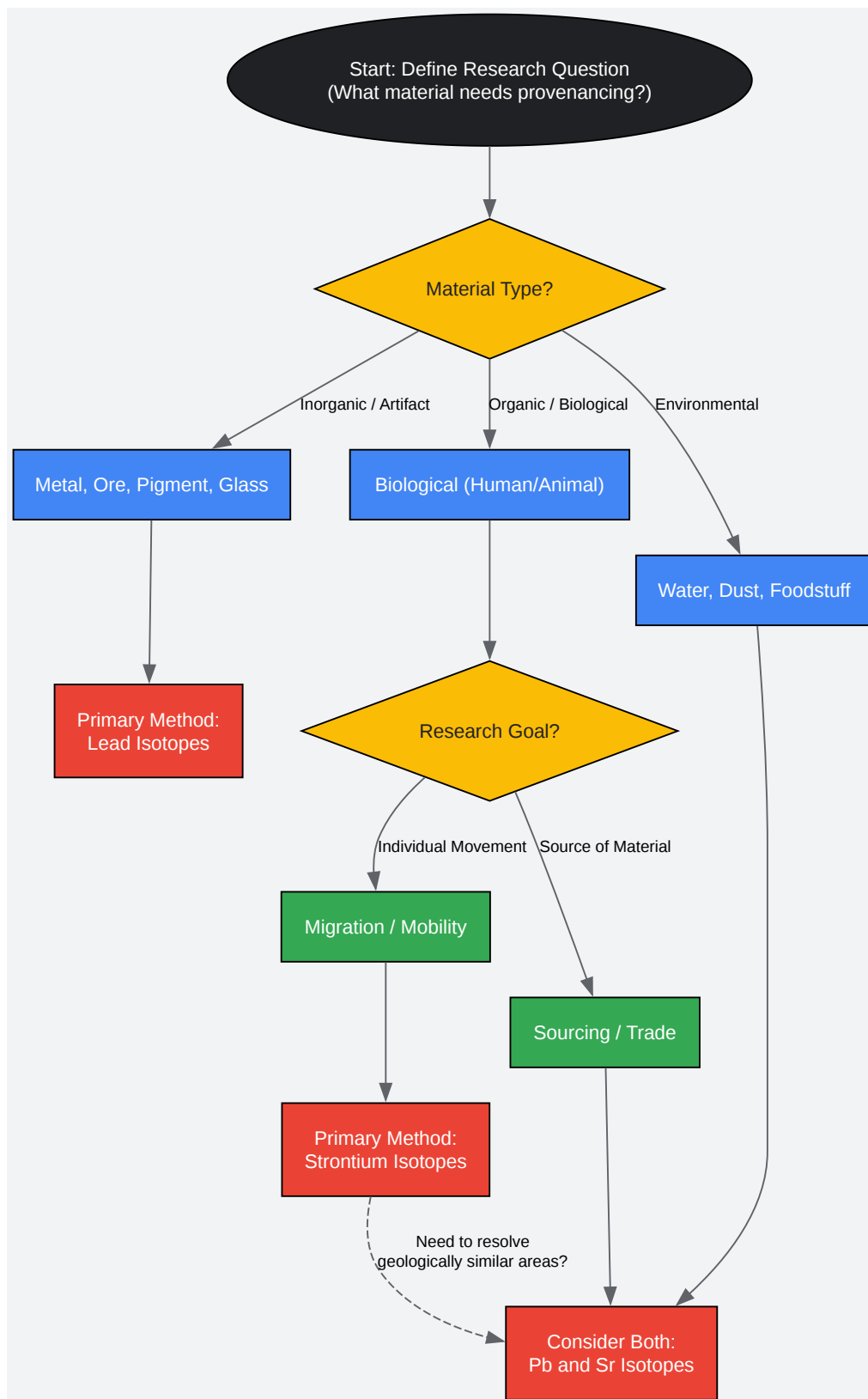
Caption: The Uranium-238 decay series, culminating in the stable isotope **Lead-206**.





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Caption: Workflow of strontium from bedrock to analysis for provenance studies.



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Caption: Decision tree for selecting between Pb and Sr isotopes for provenance.

## Conclusion

Both **Lead-206** and strontium isotope systems are robust and well-established tools for provenance studies. They are not mutually exclusive; in fact, they are often most powerful when used in concert. Lead isotopes excel at directly tracing the geological source of inorganic materials, particularly metals, due to the signature imparted by uranium decay that remains unaltered by processing. Strontium isotopes, in contrast, provide a window into the lives of organisms, tracing their movement and geographic origins by recording the isotopic signature of the landscapes they inhabited. The ultimate choice of method, or combination of methods, must be guided by a clear research question, the nature of the material being analyzed, and the geological variability of the potential source regions. By understanding the fundamental principles, analytical requirements, and limitations of each system, researchers can effectively leverage these powerful isotopic tracers to unlock the stories of origin hidden within their samples.

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